5-((Methylthio)methyl)isoxazole-3-carboxylic acid
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Overview
Description
5-((Methylthio)methyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a methylthio group at the 5-position and a carboxylic acid group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylthio)methyl)isoxazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-((Methylthio)methyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
5-((Methylthio)methyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-((Methylthio)methyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer activity, the compound may inhibit the activity of certain kinases, leading to the disruption of cancer cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-3-carboxylic acid: This compound has a similar structure but lacks the methylthio group, which may result in different biological activities and reactivity.
3-Methyl-5-isoxazoleacetic acid: Another related compound with a different substitution pattern, used in the synthesis of various bioactive molecules.
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound features an amino group, which can impart different chemical properties and biological activities.
Uniqueness
5-((Methylthio)methyl)isoxazole-3-carboxylic acid is unique due to the presence of the methylthio group, which can influence its reactivity and biological activity. This functional group can participate in various chemical reactions, making the compound versatile for different applications in research and industry .
Properties
Molecular Formula |
C6H7NO3S |
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Molecular Weight |
173.19 g/mol |
IUPAC Name |
5-(methylsulfanylmethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO3S/c1-11-3-4-2-5(6(8)9)7-10-4/h2H,3H2,1H3,(H,8,9) |
InChI Key |
LJFZDHDNTDACLW-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC(=NO1)C(=O)O |
Origin of Product |
United States |
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